![molecular formula C26H24BrN3O3S2 B12047421 N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476485-56-0](/img/structure/B12047421.png)
N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a methoxyphenyl group, and a benzothieno pyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzothieno pyrimidine core, bromination of the phenyl group, and subsequent coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The brominated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the benzothieno-pyrimidine structure is linked to enhanced activity against various bacterial strains. A study demonstrated that compounds with similar structures could inhibit the growth of resistant bacterial strains, suggesting a potential for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Specific analogs have shown promise in preclinical trials targeting various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. For instance, studies have highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Antimalarial Activity
A pharmaceutical composition including this compound has been proposed for preventing and treating malaria. The unique structural features contribute to its efficacy against Plasmodium parasites, showcasing potential as a lead compound for antimalarial drug development .
Synthesis and Derivatives
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves several steps that can be optimized for yield and purity. Various synthetic pathways have been explored to enhance the chirality and efficacy of the compound .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antimicrobial | Showed effective inhibition against Staphylococcus aureus strains. |
Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard treatments. |
Study C | Antimalarial | Demonstrated significant reduction in parasitemia in infected mice models. |
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
Uniqueness
N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique combination of a brominated phenyl group, methoxyphenyl group, and benzothieno pyrimidine core distinguishes it from other similar compounds.
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets. The sulfanyl group is particularly significant for its potential role in enzyme inhibition and modulation of biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor , affecting pathways related to inflammation and cancer cell proliferation. The sulfanyl moiety is known to participate in nucleophilic substitution reactions, which could facilitate interactions with various receptors or enzymes involved in disease processes.
1. Anticancer Activity
Studies have indicated that compounds similar to N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anticancer properties. For instance:
- In Vitro Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
2. Anti-inflammatory Effects
The structural components suggest potential anti-inflammatory activity. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
3. Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Data Table: Biological Activities Summary
Case Studies
Case Study 1 : A recent study explored the anticancer effects of a related compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
Case Study 2 : In another investigation focused on inflammatory diseases, the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating conditions characterized by chronic inflammation.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the efficacy of compounds like N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. Variations in substituents significantly affect biological outcomes:
- Bromine Substitution : Enhances lipophilicity and potentially increases receptor binding affinity.
- Methoxy Group Influence : Modulates electronic properties that can affect enzyme interactions.
Properties
CAS No. |
476485-56-0 |
---|---|
Molecular Formula |
C26H24BrN3O3S2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24BrN3O3S2/c1-15-13-16(27)7-12-20(15)28-22(31)14-34-26-29-24-23(19-5-3-4-6-21(19)35-24)25(32)30(26)17-8-10-18(33-2)11-9-17/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
SYYJUEBZULOUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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